TXY541

Prodrug Design Solubility Enhancement Formulation

TXY541 (CAS 1499168-63-6) is a 1-methylpiperidine-4-carboxamide prodrug of the FtsZ inhibitor PC190723. It is an orally active antibacterial agent that demonstrates potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while exhibiting low mammalian cytotoxicity.

Molecular Formula C21H19ClF2N4O3S
Molecular Weight 480.9 g/mol
Cat. No. B15567431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTXY541
Molecular FormulaC21H19ClF2N4O3S
Molecular Weight480.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H19ClF2N4O3S/c1-28-6-4-11(5-7-28)19(29)27-20(30)17-13(23)2-3-15(18(17)24)31-10-16-26-14-8-12(22)9-25-21(14)32-16/h2-3,8-9,11H,4-7,10H2,1H3,(H,27,29,30)
InChIKeyWHLAOILNESDSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TXY541: An FtsZ-Targeting Prodrug for Antimicrobial Research and MRSA Studies


TXY541 (CAS 1499168-63-6) is a 1-methylpiperidine-4-carboxamide prodrug of the FtsZ inhibitor PC190723 [1]. It is an orally active antibacterial agent that demonstrates potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while exhibiting low mammalian cytotoxicity . As a prodrug, TXY541 is designed to overcome the poor drug-like properties and low solubility of its parent compound, PC190723 [2].

Why TXY541 Cannot Be Directly Substituted with Generic PC190723 or Other FtsZ Inhibitors


Simple substitution of TXY541 with its parent compound PC190723 or other FtsZ-targeting prodrugs like TXY436 is not scientifically valid. TXY541's prodrug design specifically addresses the critical solubility limitations of PC190723, which hindered its clinical development [1]. While other prodrugs exist (e.g., TXY436, TXA709), their pharmacokinetic profiles, conversion rates, and in vivo efficacy differ significantly, impacting experimental reproducibility and translational potential [2]. Direct comparison studies reveal TXY541 possesses a unique balance of solubility enhancement and in vivo antistaphylococcal activity that is distinct from both its parent and subsequent-generation prodrugs .

Quantitative Evidence for TXY541 Differentiation from PC190723 and Other Prodrugs


Aqueous Solubility Enhancement Relative to Parent Compound PC190723

TXY541 exhibits a 143-fold increase in aqueous solubility compared to the parent compound PC190723 in an acidic vehicle suitable for in vivo administration [1]. This direct comparison demonstrates the prodrug strategy's success in overcoming the formulation limitations of PC190723.

Prodrug Design Solubility Enhancement Formulation

Oral Bioavailability and In Vivo Efficacy Against MSSA and MRSA

TXY541 demonstrates oral bioavailability of 29.6% in mice and is efficacious against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus in systemic infection models [1]. In a comparative study, oral TXY541 at 128 mg/kg achieved 83% survival in an MSSA infection model [2]. This contrasts with the parent PC190723, which lacks oral efficacy due to poor solubility.

Oral Bioavailability In Vivo Efficacy MRSA

Conversion Kinetics: Prodrug Activation in Serum vs. Growth Media

TXY541 converts to the active metabolite PC190723 with distinct kinetics in different biological matrices: a half-life of approximately 8 hours in staphylococcal growth media and a much faster half-life of approximately 3 minutes in 100% mouse serum [1]. The rapid serum conversion suggests enzyme-catalyzed activation, which is a key differentiator from the parent compound's lack of any prodrug conversion.

Prodrug Conversion Enzymatic Activation Pharmacokinetics

Comparative Pharmacokinetic Profile Against Next-Generation Prodrug TXA709

While TXY541 was the first PC190723 prodrug to demonstrate oral efficacy, subsequent development of TXA709 resulted in improved pharmacokinetic properties. Direct comparison shows TXA709's active metabolite (TXA707) has a 6.5-fold longer half-life and 3-fold greater oral bioavailability than the PC190723 conversion product from TXY541 [1]. This highlights TXY541's role as a foundational prodrug with a specific PK profile that differs from later-generation compounds.

Pharmacokinetics Prodrug Comparison Half-life

Optimal Application Scenarios for TXY541 Based on Evidence


Preclinical Development of Oral Therapies for Staphylococcal Infections

Based on its demonstrated oral bioavailability (29.6%) and in vivo efficacy against MRSA and MSSA in mouse models [1], TXY541 is ideally suited for research programs aimed at developing orally administered antibiotics for staphylococcal infections. This includes studies on dosing regimens, efficacy in combination therapies, and initial toxicology assessments.

Investigating FtsZ Inhibition as an Antibacterial Strategy

TXY541 serves as a validated tool compound for studying FtsZ inhibition in vivo. Its prodrug design overcomes the solubility barriers of the parent inhibitor PC190723, enabling researchers to explore the consequences of FtsZ disruption in animal models of infection [2]. This is critical for validating FtsZ as a drug target and understanding its role in bacterial cell division.

Comparative Prodrug and Pharmacokinetic Studies

Given its distinct PK profile compared to other FtsZ prodrugs like TXY436 and TXA709 , TXY541 is a valuable reference compound for comparative studies. Researchers can use it to benchmark new prodrug candidates, investigate structure-activity relationships related to prodrug conversion and clearance, and model the impact of metabolic stability on in vivo efficacy.

Antimicrobial Susceptibility Testing Against MRSA Clinical Isolates

TXY541's potent activity against MRSA, including strains resistant to vancomycin, daptomycin, and linezolid [3], makes it a relevant compound for inclusion in antimicrobial susceptibility testing panels. Its use can help evaluate the potential of FtsZ inhibitors against contemporary clinical isolates and identify resistance mechanisms that may emerge against this novel class of agents.

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